molecular formula C20H16N2S3 B14421419 3-(Methylsulfanyl)-4-{[4-(methylsulfanyl)quinolin-3-yl]sulfanyl}quinoline CAS No. 86474-67-1

3-(Methylsulfanyl)-4-{[4-(methylsulfanyl)quinolin-3-yl]sulfanyl}quinoline

Cat. No.: B14421419
CAS No.: 86474-67-1
M. Wt: 380.6 g/mol
InChI Key: MJRUBAZNPRHLBH-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-4-{[4-(methylsulfanyl)quinolin-3-yl]sulfanyl}quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)-4-{[4-(methylsulfanyl)quinolin-3-yl]sulfanyl}quinoline typically involves multi-step organic reactions. Common synthetic routes may include:

    Nucleophilic Substitution Reactions: Using quinoline derivatives as starting materials, nucleophilic substitution reactions can introduce the methylsulfanyl groups.

    Cyclization Reactions: Formation of the quinoline ring system through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processing: Small-scale production using batch reactors.

    Continuous Flow Chemistry: For large-scale production, continuous flow reactors may be employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the quinoline ring or the methylsulfanyl groups to other functional groups.

    Substitution: Various substitution reactions can modify the quinoline ring or the methylsulfanyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Quinoline Derivatives: From reduction reactions.

    Substituted Quinoline Derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: Quinoline derivatives are used as ligands in catalytic reactions.

    Material Science: Used in the development of organic semiconductors and other advanced materials.

Biology

    Antimicrobial Agents: Quinoline derivatives exhibit antimicrobial properties.

    Anticancer Agents: Some derivatives are investigated for their potential anticancer activities.

Medicine

    Pharmaceuticals: Used in the development of drugs for various diseases, including malaria and cancer.

Industry

    Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)-4-{[4-(methylsulfanyl)quinolin-3-yl]sulfanyl}quinoline would depend on its specific biological target. Generally, quinoline derivatives can:

    Inhibit Enzymes: By binding to the active site of enzymes.

    Intercalate DNA: By inserting themselves between DNA base pairs, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial drug with a similar structure.

Uniqueness

3-(Methylsulfanyl)-4-{[4-(methylsulfanyl)quinolin-3-yl]sulfanyl}quinoline is unique due to the presence of multiple methylsulfanyl groups, which may impart distinct chemical and biological properties compared to other quinoline derivatives.

Properties

CAS No.

86474-67-1

Molecular Formula

C20H16N2S3

Molecular Weight

380.6 g/mol

IUPAC Name

3-methylsulfanyl-4-(4-methylsulfanylquinolin-3-yl)sulfanylquinoline

InChI

InChI=1S/C20H16N2S3/c1-23-17-11-21-16-10-6-4-8-14(16)20(17)25-18-12-22-15-9-5-3-7-13(15)19(18)24-2/h3-12H,1-2H3

InChI Key

MJRUBAZNPRHLBH-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C2=CC=CC=C2N=C1)SC3=C(C4=CC=CC=C4N=C3)SC

Origin of Product

United States

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